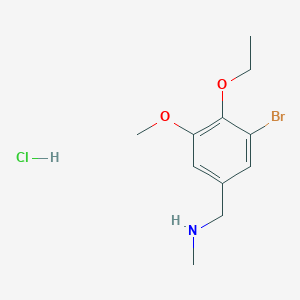![molecular formula C21H23ClN2O2 B4415253 2-chloro-N-{4-[(2-ethyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4415253.png)
2-chloro-N-{4-[(2-ethyl-1-piperidinyl)carbonyl]phenyl}benzamide
Vue d'ensemble
Description
2-chloro-N-{4-[(2-ethyl-1-piperidinyl)carbonyl]phenyl}benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as CEP-1347 and is a potent inhibitor of c-Jun N-terminal kinase (JNK).
Mécanisme D'action
The mechanism of action of 2-chloro-N-{4-[(2-ethyl-1-piperidinyl)carbonyl]phenyl}benzamide involves the inhibition of JNK. JNK is a member of the mitogen-activated protein kinase (MAPK) family, which is involved in the regulation of various cellular processes such as cell proliferation, differentiation, and apoptosis. JNK is activated in response to various stress stimuli such as UV radiation, oxidative stress, and cytokines. Activation of JNK leads to the phosphorylation of various downstream targets, which can lead to cell death and inflammation. Inhibition of JNK by 2-chloro-N-{4-[(2-ethyl-1-piperidinyl)carbonyl]phenyl}benzamide can prevent the phosphorylation of these downstream targets and prevent cell death and inflammation.
Biochemical and Physiological Effects:
2-chloro-N-{4-[(2-ethyl-1-piperidinyl)carbonyl]phenyl}benzamide has been shown to have various biochemical and physiological effects. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and stroke. It has also been shown to have anti-inflammatory effects in animal models of arthritis and colitis. In addition, it has been studied for its potential applications in cancer therapy, as JNK is involved in the regulation of cell proliferation and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-N-{4-[(2-ethyl-1-piperidinyl)carbonyl]phenyl}benzamide has several advantages and limitations for lab experiments. One advantage is its potency as a JNK inhibitor, which makes it a useful tool for studying the role of JNK in various cellular processes. Another advantage is its ability to cross the blood-brain barrier, which makes it useful for studying the effects of JNK inhibition in the brain. One limitation is its potential toxicity, as JNK is involved in various cellular processes and inhibition of JNK can have unintended consequences. Another limitation is its relatively high cost, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-chloro-N-{4-[(2-ethyl-1-piperidinyl)carbonyl]phenyl}benzamide. One direction is the further study of its neuroprotective effects in animal models of neurodegenerative diseases. Another direction is the study of its potential applications in cancer therapy, as JNK is involved in the regulation of cell proliferation and apoptosis. In addition, the development of more selective JNK inhibitors could lead to the identification of more specific roles for JNK in various cellular processes.
Applications De Recherche Scientifique
2-chloro-N-{4-[(2-ethyl-1-piperidinyl)carbonyl]phenyl}benzamide has been extensively studied for its potential applications in various fields. It has been found to be a potent inhibitor of JNK, which is a key mediator of cell death and inflammation. This compound has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and stroke. It has also been studied for its potential applications in cancer therapy, as JNK is involved in the regulation of cell proliferation and apoptosis.
Propriétés
IUPAC Name |
2-chloro-N-[4-(2-ethylpiperidine-1-carbonyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O2/c1-2-17-7-5-6-14-24(17)21(26)15-10-12-16(13-11-15)23-20(25)18-8-3-4-9-19(18)22/h3-4,8-13,17H,2,5-7,14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEXTVRYNKLARL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-{[(2,5-dimethoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4415182.png)
![2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B4415189.png)

![N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B4415208.png)
![N-cyclopropyl-5-[(2-isopropyl-4-methylpyrimidin-5-yl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B4415215.png)
![1-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-phenyl-4-piperidinecarbonitrile](/img/structure/B4415222.png)

![6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4415236.png)
![1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-pyridinyl)piperazine](/img/structure/B4415249.png)



![5-(1-{[2-(ethylthio)-1,3-thiazol-4-yl]acetyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B4415276.png)
